molecular formula C6H8O3 B057533 furan-2,3-diyldimethanol CAS No. 294857-25-3

furan-2,3-diyldimethanol

Cat. No.: B057533
CAS No.: 294857-25-3
M. Wt: 128.13 g/mol
InChI Key: SOGYZZRPOIMNHO-UHFFFAOYSA-N
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Description

2,3-Bis(hydroxymethyl)furan is an organic compound with the molecular formula C6H8O3 It is a furan derivative with two hydroxymethyl groups attached to the 2 and 3 positions of the furan ring

Mechanism of Action

Target of Action

2,5-Bis(hydroxymethyl)furan (BHMF) is a significant biomass-derived platform chemical . It is a crucial monomer for various industrially important polymerization and etherification processes . It is structurally similar to furandicarboxylic acid (FDCA), which is used for the synthesis of polyethylene furanoate (PEF) .

Mode of Action

The polymerization methods have been shown to be successful, with values up to 14,000 g mol−1 .

Biochemical Pathways

BHMF can be prepared from inexpensive and renewable carbohydrates through catalytic conversion and selective hydrogenation . It is obtained in high yield from renewable resources such as fructose and hydroxymethylfurfural (HMF) . The compound can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group on HMF .

Result of Action

The result of BHMF’s action is the production of biobased polyesters . These polyesters are hydrophilic, as confirmed by contact angles determined to be in the region from 63 to 73° . The degree of crystallinity of compression molded discs was found to be in the range from 13 to 27% . The synthesized BHMF-based polyesters have a biodegradable character over time .

Action Environment

The action of BHMF is influenced by environmental factors such as temperature and pressure. For instance, under optimized conditions of 373 K, 3 MPa H2, and 1 h reaction time, a BHMF yield exceeding 99% was achieved . The sustainability of both synthesis routes was analyzed based on atom economy (AE), reaction mass efficiency (RME), E-factor, and EcoScale .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Bis(hydroxymethyl)furan can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,3-diformylfuran using a suitable hydrogen donor and a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures of 1-10 atm .

Industrial Production Methods: Industrial production of 2,3-Bis(hydroxymethyl)furan often involves the use of biomass-derived furfural as a starting material. The furfural undergoes a series of chemical transformations, including oxidation and hydrogenation, to yield the desired product. This process is advantageous due to its sustainability and the use of renewable resources .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(hydroxymethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Bis(hydroxymethyl)furan has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-Hydroxymethylfurfural (HMF): A well-known furan derivative used in the production of bio-based chemicals and materials.

    2,5-Bis(hydroxymethyl)furan: Another furan derivative with similar applications but differing in the position of the hydroxymethyl groups.

    Furfuryl alcohol: A furan derivative used in the production of resins and polymers.

Uniqueness: 2,3-Bis(hydroxymethyl)furan is unique due to the specific positioning of its hydroxymethyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique reactivity patterns and interactions, making it a valuable compound in various applications .

Properties

IUPAC Name

[2-(hydroxymethyl)furan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGYZZRPOIMNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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